3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole group, a hydroxyphenyl group, and a pyrrolidine-2,5-dione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Group: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Amination: The benzodioxole compound is then reacted with an amine to introduce the amino group.
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione ring.
Coupling Reaction: Finally, the benzodioxole-amino compound is coupled with the hydroxyphenyl group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine-2,5-dione core.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified pyrrolidine-2,5-dione compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of a hydroxy group.
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-12-4-2-11(3-5-12)19-16(21)8-13(17(19)22)18-10-1-6-14-15(7-10)24-9-23-14/h1-7,13,18,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACOWQXDROQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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